molecular formula C14H11ClN2O B2804428 2-(3-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine CAS No. 429649-92-3

2-(3-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine

Cat. No.: B2804428
CAS No.: 429649-92-3
M. Wt: 258.71
InChI Key: UXDANQXZXBNVIB-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine is an organic compound that belongs to the benzoxazole family This compound is characterized by the presence of a benzoxazole ring substituted with a 3-chloro-4-methylphenyl group at the 2-position and an amine group at the 5-position

Chemical Reactions Analysis

2-(3-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:

Scientific Research Applications

2-(3-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The compound is known to interfere with photosynthesis in plants by inhibiting the fixation of carbon dioxide . This suggests that it may act on similar pathways in other biological systems, potentially affecting cellular respiration and energy production.

Comparison with Similar Compounds

2-(3-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine can be compared with other benzoxazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a benzoxazole ring and an amine group, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O/c1-8-2-3-9(6-11(8)15)14-17-12-7-10(16)4-5-13(12)18-14/h2-7H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDANQXZXBNVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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